1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
1A-ACETYL-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that combines elements of chromene and cyclopropane
Preparation Methods
The synthesis of 1A-ACETYL-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde.
Introduction of the cyclopropane ring: This step often involves a cyclopropanation reaction using a diazo compound.
Bromination and acetylation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1A-ACETYL-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1A-ACETYL-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1A-ACETYL-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can be compared with other similar compounds, such as:
- 4-(2-(((3-BROMOBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-CHLOROBENZOATE
- Ethyl (4-Bromobenzoyl)acetate
These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their reactivity and applications.
Properties
Molecular Formula |
C21H17BrO4 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1a-acetyl-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C21H17BrO4/c1-3-20(18(24)13-8-10-14(22)11-9-13)17-15-6-4-5-7-16(15)26-19(25)21(17,20)12(2)23/h4-11,17H,3H2,1-2H3 |
InChI Key |
GGUHUXLFWSNEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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